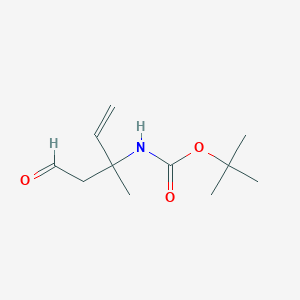

N-Boc-(+/-)-amino-3-methylpent-4-enal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Boc-(+/-)-amino-3-methylpent-4-enal is a compound that features a tert-butyloxycarbonyl (Boc) protected amino group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-amino-3-methylpent-4-enal typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Boc-protected compounds often employs similar methods but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance efficiency and productivity . These methods allow for the continuous production of Boc-protected amines with high yields and minimal by-products.

Analyse Des Réactions Chimiques

Types of Reactions

N-Boc-(+/-)-amino-3-methylpent-4-enal can undergo various types of chemical reactions, including:

Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Deprotection: Trifluoroacetic acid, hydrochloric acid.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Deprotection: Free amines.

Applications De Recherche Scientifique

Synthesis Pathways

The synthesis of N-Boc-(+/-)-amino-3-methylpent-4-enal typically involves several steps:

- Starting Materials: The synthesis often begins with readily available α-amino acids or aldehydes.

- Protecting Groups: The Boc group is employed due to its stability and ease of removal under mild conditions.

- Yield and Purity: Recent methods have reported yields exceeding 80% with high enantiomeric purity, which is critical for biological testing.

Anticancer Activity

Research indicates that this compound shows promise in inhibiting the growth of various cancer cell lines. Notably, studies have demonstrated its effectiveness against triple-negative breast cancer cells (MDA-MB-231), where it significantly reduces cell viability without affecting benign cell lines like MCF-10A.

Enzyme Modulation

The compound acts as a modulator of enzyme activity, influencing various biochemical pathways. Its interaction with enzymes can lead to alterations in metabolic processes, making it a valuable tool in biochemical research.

Biochemical Mechanisms

This compound operates through several mechanisms:

- N-Boc Protection: This process protects the amine group in target molecules, allowing selective bond formation while minimizing competing reactions with reactive functional groups.

- Enzyme Interactions: The compound may interact with enzymes and proteins during synthesis processes, affecting their activity and stability.

Mécanisme D'action

The mechanism of action of N-Boc-(+/-)-amino-3-methylpent-4-enal primarily involves its role as a protected intermediate. The Boc group protects the amino group from unwanted reactions, allowing for selective transformations at other functional groups. Upon deprotection, the free amine can participate in various biochemical and chemical processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Boc-amino acids: Similar in that they also feature a Boc-protected amino group.

N-Cbz-amino acids: Use a different protecting group (carbobenzyloxy) but serve a similar purpose in protecting the amino group during synthesis.

N-Alloc-amino acids: Use an allyloxycarbonyl protecting group, offering different deprotection conditions.

Uniqueness

N-Boc-(+/-)-amino-3-methylpent-4-enal is unique due to its specific structure, which includes an aldehyde group and a Boc-protected amino group. This combination allows for versatile synthetic applications and selective reactions that are not possible with other protected amino compounds .

Activité Biologique

N-Boc-(+/-)-amino-3-methylpent-4-enal is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and applications of this compound, drawing from various research studies and findings.

This compound, with the CAS number 137076-22-3, is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group on the amino moiety and an aldehyde functional group. The synthesis typically involves the protection of amino acids followed by selective reactions to introduce the aldehyde functionality.

Synthesis Pathways

- Boc Protection : The amino group is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions.

- Aldehyde Formation : The introduction of the aldehyde can be achieved through various methods, including oxidation of corresponding alcohols or via Vilsmeier-Haack formylation.

Anticancer Properties

Recent studies have highlighted the compound's anticancer activity. For instance, analogues of this compound were tested against various cancer cell lines, demonstrating significant growth inhibition.

| Compound | Cell Line | GI50 (μM) | Activity Description |

|---|---|---|---|

| This compound | HCT116 | 0.75 | Moderate antiproliferative activity |

| Analogue 1 | A549 (Lung) | 0.5 | Strong growth inhibition |

| Analogue 2 | MCF7 (Breast) | 1.0 | Moderate activity |

The GI50 values indicate the concentration required to inhibit cell growth by 50%. The data suggests that while this compound shows moderate activity, structural modifications can enhance its efficacy.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of Histone Deacetylases (HDACs) : Some studies have indicated that similar compounds can inhibit HDACs, leading to altered gene expression and apoptosis in cancer cells.

- Cell Cycle Arrest : Evidence suggests that these compounds may induce cell cycle arrest at specific phases, contributing to their antiproliferative effects.

Case Studies

-

Case Study 1: Antiproliferative Effects on HCT116 Cells

- A study evaluated the impact of this compound on HCT116 colorectal cancer cells. The results indicated a dose-dependent reduction in cell viability with a calculated GI50 of 0.75 μM.

- Further analysis revealed that treatment with this compound led to increased levels of acetylated histones, suggesting HDAC inhibition as a possible mechanism.

-

Case Study 2: Structural Modifications for Enhanced Activity

- Researchers synthesized several analogues of this compound with varying substituents on the aromatic ring. These modifications aimed to enhance lipophilicity and improve cellular uptake.

- Among these, one analogue exhibited a GI50 value of 0.5 μM against A549 lung cancer cells, significantly improving upon the parent compound's activity.

Propriétés

IUPAC Name |

tert-butyl N-(3-methyl-5-oxopent-1-en-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-6-11(5,7-8-13)12-9(14)15-10(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBXKMLKJQUSVMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.